2-Amino-5,6-dichlorobenzothiazole

Description

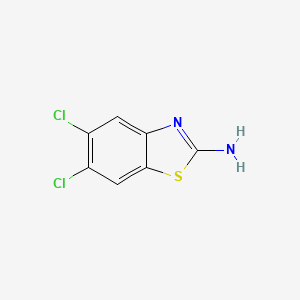

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKHTBMTSUEBJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2S | |

| Record name | 5,6-DICHLORO-2-BENZOTHIAZOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024477 | |

| Record name | 2-Amino-5,6-dichlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5,6-dichloro-2-benzothiazolamine appears as white solid or powder. (NTP, 1992) | |

| Record name | 5,6-DICHLORO-2-BENZOTHIAZOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992) | |

| Record name | 5,6-DICHLORO-2-BENZOTHIAZOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

24072-75-1 | |

| Record name | 5,6-DICHLORO-2-BENZOTHIAZOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5,6-dichlorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24072-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dichloro-2-benzothiazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024072751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolamine, 5,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-5,6-dichlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dichlorobenzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-DICHLORO-2-BENZOTHIAZOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7P3YF9P8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

347 to 356 °F (NTP, 1992) | |

| Record name | 5,6-DICHLORO-2-BENZOTHIAZOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

2-Amino-5,6-dichlorobenzothiazole synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-5,6-dichlorobenzothiazole

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound, a key heterocyclic building block in the development of pharmaceuticals and disperse dyes.[1][2] This document moves beyond a simple recitation of procedural steps to offer an in-depth analysis of the underlying chemical principles, the rationale behind experimental choices, and a self-validating framework for characterization. It is intended for researchers, medicinal chemists, and process development scientists who require a robust and reproducible approach to this important scaffold.

Strategic Overview: The Importance of the Benzothiazole Scaffold

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is considered a "privileged structure" in medicinal chemistry.[3] Derivatives of this scaffold exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6] Specifically, this compound serves as a crucial intermediate, or "diazo component," for the synthesis of specialized heterocyclic disperse dyes, such as Disperse Violet and Red.[1][2] The precise placement of the chloro-substituents at the 5- and 6-positions is critical for tuning the chromophoric and physicochemical properties of the final products. This guide provides the necessary technical foundation for producing this molecule with high purity and verifiable identity.

Synthesis Pathway: From Dichloroaniline to Benzothiazole

The most reliable and widely adopted method for constructing the 2-aminobenzothiazole scaffold is the oxidative cyclization of an appropriately substituted arylthiourea. This is typically achieved via the direct thiocyanation of an aniline precursor. The synthesis of this compound begins with 3,4-dichloroaniline, ensuring the correct regiochemistry of the final product.

Core Reaction Mechanism

The transformation follows a two-stage mechanistic pathway:

-

Electrophilic Thiocyanation: An electrophilic thiocyanogen species, typically generated in situ from an alkali metal thiocyanate (e.g., NH₄SCN) and an oxidizing agent (e.g., Br₂), attacks the electron-rich aromatic ring of 3,4-dichloroaniline. The primary amino group (-NH₂) is a strong activating group and directs the electrophile to the para position. Since this position is blocked by a chloro-substituent, the thiocyanation occurs at the ortho position relative to the amino group.

-

Intramolecular Cyclization: The resulting 2-amino-4,5-dichlorophenylthiocyanate intermediate undergoes a spontaneous or catalyzed intramolecular nucleophilic attack. The lone pair of electrons on the amino group nitrogen attacks the carbon atom of the thiocyanate group, leading to ring closure and the formation of the thermodynamically stable benzothiazole ring system.

Visualization of Synthesis Workflow

The following diagram illustrates the complete process from starting materials to the purified final product.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a synthesized representation of established chemical literature and should be performed by trained personnel with appropriate safety precautions in a fume hood.

Reagents and Materials:

-

3,4-Dichloroaniline (C₆H₅Cl₂N, MW: 162.01 g/mol )[7]

-

Ammonium thiocyanate (NH₄SCN, MW: 76.12 g/mol )

-

Bromine (Br₂, MW: 159.81 g/mol )

-

Glacial Acetic Acid (CH₃COOH)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3,4-dichloroaniline (0.1 mol, 16.20 g).

-

Dissolution: Add glacial acetic acid (200 mL) to the flask and stir until the aniline is completely dissolved. Then, add ammonium thiocyanate (0.12 mol, 9.14 g) to the solution.[4]

-

Bromination: Cool the flask in an ice bath to 0-5 °C. Prepare a solution of bromine (0.1 mol, 5.1 mL) in 40 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the temperature does not rise above 10 °C. The use of bromine facilitates the oxidative cyclization of the intermediate arylthiourea.[8][9]

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 110-120 °C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 500 mL of ice-cold water with constant stirring.

-

Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the filter cake thoroughly with cold water to remove any residual acid and salts. The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.[4]

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. The final product should be an off-white to light yellow solid.[10]

Comprehensive Characterization: A Self-Validating System

Thorough characterization is essential to confirm the structural integrity and purity of the synthesized this compound. The combination of physical and spectroscopic methods provides a self-validating data package.

Physical Properties

The initial assessment of the compound involves determining its key physical characteristics.

| Property | Description | Rationale |

| Appearance | Off-white to light yellow crystalline solid. | A significant deviation in color may indicate impurities.[10] |

| Molecular Formula | C₇H₄Cl₂N₂S | Confirmed by Mass Spectrometry.[11] |

| Molecular Weight | 219.09 g/mol | Confirmed by Mass Spectrometry.[11] |

| Melting Point | To be determined experimentally. | A sharp melting point range is a strong indicator of high purity. |

| Solubility | Insoluble in water; soluble in some organic solvents. | Useful for selecting solvents for reaction work-up, purification, and analysis.[10] |

Spectroscopic Elucidation

Spectroscopic analysis provides unambiguous evidence of the molecular structure. Data from closely related analogs are often used to predict and interpret spectra.[12][13]

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Protocol: An IR spectrum is typically acquired by mixing a small amount of the sample with potassium bromide (KBr) and pressing it into a thin pellet.

-

Expected Absorptions:

-

3300-3450 cm⁻¹: Two distinct bands corresponding to the symmetric and asymmetric N-H stretching of the primary amino (-NH₂) group.

-

~1630 cm⁻¹: A strong absorption due to the C=N stretching vibration of the thiazole ring.[13]

-

1450-1600 cm⁻¹: Several bands corresponding to the aromatic C=C ring stretching.

-

~800-890 cm⁻¹: Aromatic C-H out-of-plane bending, indicative of the substitution pattern.

-

~700-800 cm⁻¹: C-Cl stretching vibrations.[13]

-

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed.[12]

-

¹H NMR (Proton NMR):

-

δ ~7.0-8.0 ppm: The aromatic region is expected to show two singlets, one for the proton at C4 and one for the proton at C7. The dichlorination at C5 and C6 simplifies the spectrum by removing proton-proton coupling in the benzene ring.

-

δ ~4.0-5.0 ppm: A broad singlet integrating to two protons, corresponding to the -NH₂ group. The chemical shift of this peak can vary depending on the solvent and concentration.[13]

-

-

¹³C NMR (Carbon NMR):

-

The spectrum should display 7 distinct signals, corresponding to the 7 unique carbon atoms in the molecule.

-

δ ~165-170 ppm: The C2 carbon, attached to two nitrogen atoms, will be the most downfield.[12]

-

δ ~110-155 ppm: The remaining six carbons of the fused benzene ring system.

-

MS confirms the molecular weight and provides information about the elemental composition.

-

Protocol: The sample is ionized (e.g., by Electron Impact, EI) and the mass-to-charge ratio of the resulting ions is measured.

-

Expected Data:

-

Molecular Ion (M⁺): A prominent cluster of peaks around m/z 218/220/222.

-

Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion cluster with an approximate ratio of 9:6:1 for the M⁺, [M+2]⁺, and [M+4]⁺ peaks, which is a definitive signature for a dichlorinated compound.

-

Visualization of Characterization Workflow

The following diagram outlines the logical flow for the analytical confirmation of the synthesized product.

Caption: A systematic workflow for the comprehensive characterization of the final product.

Conclusion

The synthesis and characterization of this compound can be achieved with high fidelity by following the robust protocols detailed in this guide. The classic approach of oxidative thiocyanation of 3,4-dichloroaniline remains an efficient and reliable method. A rigorous analytical workflow, combining physical measurements with spectroscopic techniques such as IR, NMR, and Mass Spectrometry, is crucial for validating the identity and purity of the final compound. This ensures that the material is suitable for its intended downstream applications in advanced materials and pharmaceutical development.

References

- CN101857579A - A kind of synthetic method of this compound - Google Patents. (n.d.).

-

Synthesis and Cyclization of Benzothiazole: Review - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity - Digital Repository. (2024). Retrieved from [Link]

-

Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (2021). Retrieved from [Link]

-

Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity - Baghdad Science Journal. (2024). Retrieved from [Link]

-

Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scirp.org. (2016). Retrieved from [Link]

- US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents. (n.d.).

-

(PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity - ResearchGate. (2023). Retrieved from [Link]

-

Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC - NIH. (n.d.). Retrieved from [Link]

-

ISSN: 0975-8585 January – March 2012 RJPBCS Volume 3 Issue 1 Page No. 631 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Retrieved from [Link]

-

Sandmeyer reaction - L.S.College, Muzaffarpur. (2020). Retrieved from [Link]

-

SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2024). Retrieved from [Link]

-

(PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES - ResearchGate. (2016). Retrieved from [Link]

-

2-Aminobenzothiazole derivatives - Université catholique de Louvain. (n.d.). Retrieved from [Link]

-

2-Amino-5, 6 (6, 7)-Dichlorobenzothiazole | Dyes Intermediate. (n.d.). Retrieved from [Link]

-

Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. (2010). Retrieved from [Link]

-

3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem. (n.d.). Retrieved from [Link]

-

3,4-Dichloroaniline - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. pharmaceutical-tech.com [pharmaceutical-tech.com]

- 2. shubhamspecialty.com [shubhamspecialty.com]

- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. facm.ucl.ac.be [facm.ucl.ac.be]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rjpbcs.com [rjpbcs.com]

- 10. 2-Amino-5-Chlorobenzothiazole | Properties, Applications & Safety Data | Reliable China Manufacturer & Supplier [chemheterocycles.com]

- 11. scbt.com [scbt.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5,6-dichlorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a bicyclic scaffold containing a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and rigid structure make it a privileged scaffold in the design of bioactive molecules. Among its many derivatives, 2-Amino-5,6-dichlorobenzothiazole stands out as a crucial intermediate in the synthesis of a wide array of functional molecules, from potent pharmaceuticals to high-performance dyes. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and applications of this important chemical entity.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄Cl₂N₂S | [1][2] |

| Molecular Weight | 219.09 g/mol | [1][2] |

| Appearance | White solid or powder | [3] |

| Melting Point | 175-180 °C, 218-219 °C | [3][4] |

| Boiling Point | 379.7 °C at 760 mmHg | [3] |

| Density | 1.7 ± 0.1 g/cm³ | [3] |

| Water Solubility | <0.1 g/100 mL at 17 °C | [3] |

| Refractive Index | 1.762 | [3] |

| XLogP3 | 3.3 | [3] |

Note on Melting Point Discrepancy: The observed range in reported melting points may be attributed to different polymorphic forms of the compound or variations in purity. Researchers should consider the stated purity and analytical data provided by the supplier.

Synthesis of this compound: A Mechanistic Approach

The most prevalent and industrially significant method for the synthesis of this compound involves the reaction of 3,4-dichloroaniline with a source of thiocyanate, followed by oxidative cyclization. This process, often referred to as the Hugershoff reaction, is a reliable method for constructing the 2-aminobenzothiazole core.

Reaction Scheme

Caption: General workflow for the one-pot synthesis of this compound.

Mechanistic Insights

The reaction proceeds through a series of well-defined steps:

-

In situ generation of the electrophile: In the presence of an oxidizing agent like N-bromosuccinimide (NBS), the thiocyanate ion is oxidized to thiocyanogen, a potent electrophile.

-

Electrophilic aromatic substitution: The electron-rich aromatic ring of 3,4-dichloroaniline attacks the thiocyanogen, typically at the ortho position to the amino group, which is a strong activating group.

-

Intramolecular cyclization: The amino group then acts as a nucleophile, attacking the carbon of the thiocyanate group, leading to the formation of the thiazole ring.

-

Tautomerization: The resulting iminobenzothiazoline tautomerizes to the more stable aromatic 2-aminobenzothiazole.

The use of an acidic ionic liquid as both a solvent and a catalyst offers several advantages, including enhanced reaction rates, easier product isolation, and the potential for catalyst recycling, aligning with the principles of green chemistry[5].

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure based on a patented method[5]:

-

Reaction Setup: To a suitable reaction vessel, add 3,4-dichloroaniline, ammonium thiocyanate, and N-bromosuccinimide to an acidic ionic liquid. The molar ratio of 3,4-dichloroaniline to ammonium thiocyanate and N-bromosuccinimide is typically 1:1-1.5:1-1.5[5].

-

Reaction Conditions: Heat the reaction mixture to a temperature of 80-110 °C[5]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion of the reaction, the reaction mixture is cooled and extracted with an organic solvent such as toluene. The organic layer is then washed with distilled water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product[5].

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent to obtain a white powder[5].

Caption: Experimental workflow for the synthesis and purification of this compound.

Spectral Analysis: A Predictive Approach

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the aromatic protons and the amino protons.

-

Aromatic Protons: Two singlets are anticipated in the aromatic region (typically δ 7.0-8.0 ppm). The proton at the 7-position and the proton at the 4-position will appear as distinct singlets due to the substitution pattern.

-

Amino Protons: A broad singlet corresponding to the two protons of the amino group is expected. The chemical shift of this signal can vary depending on the solvent and concentration but is typically observed in the range of δ 4.0-6.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic and Heterocyclic Carbons: Seven distinct signals are expected for the seven carbon atoms in the benzothiazole ring system. The carbon atom of the C-2, attached to the amino group and the sulfur and nitrogen atoms, will be significantly deshielded and is expected to appear at a lower field (higher ppm value). The carbons bearing the chlorine atoms (C-5 and C-6) will also have characteristic chemical shifts.

-

Quaternary Carbons: The spectrum will also show signals for the quaternary carbons of the fused ring system.

FT-IR Spectroscopy (Predicted)

The FT-IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

-

N-H Stretching: A pair of sharp to medium bands in the region of 3300-3500 cm⁻¹ is characteristic of the symmetric and asymmetric stretching vibrations of the primary amino group.

-

C=N Stretching: A strong absorption band around 1630-1650 cm⁻¹ is expected for the C=N stretching vibration of the thiazole ring.

-

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹ are indicative of the aromatic C-H stretching vibrations.

-

Aromatic C=C Stretching: Several bands of variable intensity in the region of 1450-1600 cm⁻¹ correspond to the C=C stretching vibrations within the aromatic and heterocyclic rings.

-

C-Cl Stretching: The C-Cl stretching vibrations will appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) at m/z 218, corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M+2 and M+4 peaks having relative intensities determined by the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl).

-

Fragmentation Pattern: Common fragmentation pathways for 2-aminobenzothiazoles involve the loss of small molecules such as HCN and the cleavage of the thiazole ring.

Applications in Drug Discovery and Materials Science

This compound is a versatile building block with significant applications in several fields.

Pharmaceutical Intermediate

The 2-aminobenzothiazole scaffold is a well-established pharmacophore in drug discovery. Derivatives of this compound have been investigated for a range of biological activities, including:

-

Antifungal Agents: The benzothiazole nucleus is present in several antifungal drugs. The chlorine substituents on the benzene ring can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its antifungal activity[6][7].

-

Anticancer Agents: Numerous studies have explored the anticancer potential of 2-aminobenzothiazole derivatives. These compounds can act on various cellular targets, including protein kinases, to inhibit cancer cell proliferation[8][9]. The dichloro substitution pattern of this compound provides a starting point for the synthesis of novel and potent anticancer agents.

-

Antimicrobial and Anti-infective Agents: This compound serves as a key intermediate in the production of novel anti-infective agents, including some fluoroquinolones[5].

Dyestuff Intermediate

This compound is a valuable diazo component in the synthesis of heterocyclic disperse dyes. These dyes are used for coloring synthetic fibers such as polyester and are known for their bright colors and good fastness properties[3][10].

Conclusion

This compound is a molecule of significant industrial and academic interest. Its straightforward synthesis and the versatility of the 2-aminobenzothiazole scaffold make it a valuable building block for the development of new pharmaceuticals and functional materials. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective utilization in research and development. While experimental spectral data remains elusive in publicly accessible literature, the predictive analysis provided herein offers a solid foundation for the characterization of this important compound.

References

- Google Patents. A kind of synthetic method of this compound.

-

Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]

-

Digital Repository of University of Baghdad. Article - Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]

-

Shubham Specialty Products. 2-Amino-5, 6 (6, 7)-Dichlorobenzothiazole | Dyes Intermediate. [Link]

-

Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. [Link]

-

ResearchGate. Examples of anticancer agents containing 2-aminobenzothiazole. [Link]

-

PubMed Central. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]

-

NIST WebBook. 2-Amino-6-chlorobenzothiazole. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0245009). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). [Link]

-

MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

-

PubChem. Benzo(d)thiazol-2-amine. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. hmdb.ca [hmdb.ca]

- 3. echemi.com [echemi.com]

- 4. CN101857579A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. 2-Amino-6-chlorobenzothiazole [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]

- 10. This compound | 25150-27-0 [chemicalbook.com]

Unveiling the Enigmatic Mechanism of 2-Amino-5,6-dichlorobenzothiazole: A Technical Guide for Drug Discovery Professionals

Introduction: The Prominence of the 2-Aminobenzothiazole Scaffold in Modern Drug Discovery

The 2-aminobenzothiazole core is a privileged heterocyclic structure, forming the backbone of numerous compounds with significant pharmacological activities.[1] Its inherent structural and electronic properties make it a versatile scaffold for the design of targeted therapeutics. Among its many derivatives, 2-Amino-5,6-dichlorobenzothiazole stands out as a subject of interest for its potential biological effects. While direct and extensive research on the specific mechanism of action of this compound is emerging, a comprehensive analysis of its structural class reveals a compelling narrative centered around the modulation of critical cellular signaling pathways, primarily through the inhibition of protein kinases.[2] This guide will provide an in-depth exploration of the probable mechanism of action of this compound, drawing upon the wealth of data from its closely related analogs and the broader family of 2-aminobenzothiazole-based kinase inhibitors.

The Central Hypothesis: Kinase Inhibition as the Core Mechanism of Action

The dysregulation of protein kinase activity is a fundamental driver of numerous human diseases, most notably cancer.[1] The 2-aminobenzothiazole scaffold has been extensively leveraged to develop potent and selective kinase inhibitors.[1][2] The structural features of this compound, including the presence of the benzothiazole ring system and the 2-amino group, are consistent with the pharmacophores of known kinase inhibitors. These features enable favorable interactions within the ATP-binding pocket of various kinases, leading to the disruption of downstream signaling cascades that govern cell proliferation, survival, and angiogenesis.

A logical deduction, therefore, is that this compound exerts its biological effects primarily through the inhibition of one or more protein kinases. The following sections will delve into the specific kinase families and signaling pathways that are the most probable targets of this compound, based on extensive research into its chemical relatives.

Key Putative Kinase Targets and Affected Signaling Pathways

Research into 2-aminobenzothiazole derivatives has identified several key kinase families as primary targets. These kinases are integral components of signaling pathways that are frequently hyperactivated in cancer and other diseases.

Receptor Tyrosine Kinases (RTKs): A Gateway for Uncontrolled Cell Growth

-

Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell division.[1] Several 2-aminobenzothiazole derivatives have demonstrated potent inhibitory activity against EGFR.[2]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): As a key mediator of angiogenesis, VEGFR is a critical target for cancer therapy.[1] Inhibition of VEGFR by 2-aminobenzothiazole analogs can stifle tumor growth by cutting off its blood supply.[2]

Figure 1: Putative inhibition of EGFR and VEGFR signaling.

Non-Receptor Tyrosine Kinases: Orchestrators of Intracellular Communication

-

Src Family Kinases: These kinases are involved in a multitude of cellular processes, including cell adhesion, growth, and differentiation. The 2-aminothiazole scaffold was initially identified as a novel Src family kinase inhibitor template.[3][4]

Serine/Threonine Kinases: Regulators of the Cell Cycle and Survival

-

Cyclin-Dependent Kinases (CDKs): As crucial regulators of the cell cycle, inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.[1][2]

-

Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a central signaling node that controls cell growth and survival.[1] Numerous 2-aminobenzothiazole derivatives have been developed as potent PI3K inhibitors.[2]

-

Aurora Kinases: These kinases are essential for the proper execution of mitosis, and their inhibition can induce mitotic catastrophe in cancer cells.[1]

Figure 2: Putative inhibition of PI3K and CDK pathways.

Experimental Evidence from 2-Aminobenzothiazole Derivatives

The following table summarizes the inhibitory activities of various 2-aminobenzothiazole derivatives against key kinase targets and their effects on cancer cell lines. This data provides a strong rationale for investigating this compound against a similar panel of targets.

| Derivative Class | Target Kinase(s) | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Substituted 2-aminobenzothiazoles | EGFR | PC3, MCF-7, A549, HCT-116, MDA-MB-231 | Potent cell growth inhibition (IC50 values in the range of 0.315 to 2.66 μM) | [2] |

| 2-aminobenzothiazole with chlorophenyl and 6-methylbenzothiazole motifs | VEGFR-2 | HT-29, PC-3, A549, U87MG | Excellent antiproliferative activity (IC50 = 97 nM for VEGFR-2) | [2] |

| 2-aminobenzothiazole with aminopyridine motif | CDK2 | A549, MCF-7, Hep3B | Potent inhibition of CDK2 (IC50 = 21.7 nM) and cell-killing activity (IC50 values in the low micromolar range) | [2] |

| Novel 2-aminobenzothiazole analogues | PI3Kβ | Prostate PC-3 and DU145 | Potent and selective inhibition of PI3Kβ (IC50 = 0.02 μM) and strong growth repression | [2] |

Methodologies for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a series of well-established experimental protocols should be employed.

In Vitro Kinase Inhibition Assays

These assays are fundamental for identifying direct enzymatic targets and quantifying the inhibitory potency of a compound.

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reaction Setup: In a 96-well plate, combine the kinase of interest, a suitable substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

Inhibitor Addition: Add serial dilutions of this compound (or a vehicle control) to the wells.

-

Kinase Reaction Initiation: Initiate the reaction by adding the substrate/ATP mixture. Incubate at 30°C for a defined period (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

-

IC50 Determination: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Biological activity of 2-Amino-5,6-dichlorobenzothiazole derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Amino-5,6-dichlorobenzothiazole Derivatives

Abstract

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Its derivatives exhibit a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[2][3] The introduction of dichloro-substituents at the 5 and 6 positions of the benzothiazole ring, creating the this compound core, has been a strategic focus for enhancing potency and modulating activity. This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of this compound derivatives, offering field-proven insights and detailed experimental methodologies for researchers in drug discovery and development.

The this compound Core: A Strategic Scaffold

The benzothiazole nucleus, a fusion of benzene and a thiazole ring, provides a rigid, bicyclic aromatic system that is amenable to chemical modification.[4] The 2-amino group, in particular, serves as a versatile synthetic handle, allowing for the facile introduction of diverse functional groups to explore chemical space and optimize pharmacological profiles.[2][3] The addition of electron-withdrawing chlorine atoms at the 5 and 6 positions significantly influences the electronic properties of the ring system, often enhancing the biological potency of the derivatives.[5] this compound itself is a key intermediate in the synthesis of novel antifungal, antitumor, and anti-infective agents.[6]

Caption: General structure of this compound and its derivatives.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Derivatives of the 2-aminobenzothiazole scaffold have demonstrated significant efficacy against a wide range of microbial pathogens, including drug-resistant strains.[7] The 5,6-dichloro substitution pattern is a key determinant of this activity.

Antibacterial Properties

These compounds are particularly potent against Gram-positive bacteria. N,N-disubstituted 2-aminobenzothiazoles have shown strong inhibitory activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains.[5]

-

Mechanism of Action: A primary mechanism for their antibacterial effect is the inhibition of DNA gyrase and topoisomerase IV, essential type II topoisomerases that control DNA topology during replication.[8] By binding to the ATP-binding site of the GyrB subunit, these inhibitors prevent the supercoiling and relaxation of DNA, leading to bacterial cell death.[8]

-

Structure-Activity Relationship (SAR):

-

The presence of chlorine atoms on the benzothiazole ring is often crucial for potent activity. For instance, the removal of a chlorine atom can result in a 2- to 3-fold loss in activity against S. aureus.[5]

-

The nature of the substituent on the 2-amino group is critical. Specific moieties, such as an N-propyl imidazole group, have been identified as essential for antibacterial potency.[5]

-

Activity against Gram-negative bacteria like E. coli and P. aeruginosa is often limited. This is not due to a lack of target engagement but because the benzothiazole scaffold can be a substrate for bacterial efflux pumps, which actively remove the compound from the cell, preventing it from reaching its intracellular target.[5]

-

Antifungal Properties

Several 2-amino-5-chlorobenzothiazole derivatives have been synthesized and evaluated for their antifungal activity against pathogens like Candida albicans and Aspergillus niger.[9][10] Certain novel derivatives incorporating heterocyclic rings like 1,3,4-oxadiazole or thiazolidinone have shown measurable activity, in some cases comparable to the standard drug fluconazole.[9][10]

Table 1: Representative Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

| Compound Class | Target Organism | Activity (MIC) | Reference |

| N,N-disubstituted 2-aminobenzothiazole | S. aureus | 2.9 µM | [5] |

| 2-aminobenzothiazole-based DNA gyrase B inhibitor | E. coli | 4-16 µg/mL | [8] |

| 2-aminobenzothiazole-based DNA gyrase B inhibitor | Gram-positive ESKAPE pathogens | < 0.03 µg/mL | [8] |

| 2-amino-5-chlorobenzothiazole-thiazolidinone | Candida albicans | Good measurable activity | [9] |

| 2-amino-5-chlorobenzothiazole-oxadiazole | Aspergillus niger | Good measurable activity | [9] |

Anticancer Activity: Targeting Key Oncogenic Pathways

The most extensively studied biological activity of 2-aminobenzothiazole derivatives is their potent and often selective anticancer effect.[1] These compounds have demonstrated cytotoxicity against a broad panel of human cancer cell lines, including lung, breast, colon, and liver cancer cells.[1][2]

Mechanism of Action: Multi-Targeted Kinase Inhibition

The primary anticancer mechanism involves the inhibition of various protein kinases that are critical for tumor growth, proliferation, and survival.[1][2]

-

PI3K/AKT/mTOR Pathway: Many 2-aminobenzothiazole derivatives function as potent inhibitors of Phosphoinositide 3-kinase (PI3K), a central node in a signaling pathway that is frequently hyperactivated in cancer. By blocking PI3K, these compounds prevent the downstream activation of AKT and mTOR, leading to the suppression of cell growth and induction of apoptosis.[2]

-

Tyrosine Kinase Inhibition: These derivatives can effectively target receptor tyrosine kinases (RTKs) that drive oncogenesis. Key targets include:

-

VEGFR-2: Inhibition of Vascular Endothelial Growth Factor Receptor 2 blocks angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1]

-

EGFR: Epidermal Growth Factor Receptor is another common target, and its inhibition halts proliferation signals in various cancers.[1][2]

-

CSF1R: Colony-Stimulating Factor 1 Receptor inhibition can modulate the tumor microenvironment by targeting tumor-associated macrophages.[1]

-

-

Other Kinases: The scaffold has also been used to develop inhibitors for other crucial kinases like Aurora kinases, Cyclin-Dependent Kinases (CDKs), and RAF.[1]

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Outlook

The this compound scaffold is a highly validated and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activity, most notably as potent antibacterial and anticancer agents through mechanisms such as DNA gyrase and multi-kinase inhibition. The structure-activity relationship studies consistently highlight the importance of the dichloro-substitution and the diverse functionalities that can be installed at the 2-amino position to fine-tune potency and selectivity.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to improve their drug-like characteristics. Investigating strategies to overcome efflux pump-mediated resistance in Gram-negative bacteria and exploring novel therapeutic combinations to enhance anticancer efficacy are promising avenues for translating these potent compounds from the laboratory to clinical applications.

References

- Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC - NIH.

- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC - PubMed Central.

- 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - PubMed Central.

- General chemical structure of 2-aminobenzothiazole derivatives linked...

- Schematic representation of structure‐activity relationship for the (a)...

- Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Deriv

- Scheme 2.

- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks.

- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm

- Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity - Baghdad Science Journal.

- (PDF)

- Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE P

- Biological Activities of 2-Mercaptobenzothiazole Deriv

- A Recent Investigation of the Antimicrobial Efficacy of 2-Amino Benzothiazole Derivatives: A Comprehensive Review - Bentham Science Publisher.

- Biological Activities of 2-Mercaptobenzothiazole Deriv

- Recent insights into antibacterial potential of benzothiazole deriv

- CN101857579A - A kind of synthetic method of this compound - Google P

- Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Deriv

Sources

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijprajournal.com [ijprajournal.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101857579A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. sysbiol.brc.hu [sysbiol.brc.hu]

- 9. "Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole De" by Shaima Ibraheem Chyad AL-Khazraji, Wafa Mohammad Sadik et al. [bsj.uobaghdad.edu.iq]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Amino-5,6-dichlorobenzothiazole

Prepared by: Senior Application Scientist, Advanced Analytical Division

Introduction

2-Amino-5,6-dichlorobenzothiazole is a heterocyclic amine containing a fused benzene and thiazole ring system. This class of compounds, benzothiazoles, is a cornerstone in medicinal chemistry and materials science, demonstrating a wide array of biological activities and industrial applications.[1] The specific substitution pattern of the amino group at the 2-position and chlorine atoms at the 5- and 6-positions endows this compound with unique chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and disperse dyes.[2][3]

Given its role as a critical building block, the unambiguous confirmation of its molecular structure and purity is paramount. Spectroscopic analysis provides the definitive evidence required for structural elucidation and quality control. This guide offers an in-depth exploration of the multi-faceted spectroscopic characterization of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge to interpret and leverage these analytical techniques effectively. Our approach is rooted in the principle of a self-validating system, where data from multiple, orthogonal spectroscopic methods are integrated to build an unshakeable confirmation of the compound's identity.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture is a prerequisite for any spectroscopic interpretation. The structure of this compound, with its key functional groups and numbering convention, is presented below.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 24072-75-1 | [2][4] |

| Molecular Formula | C₇H₄Cl₂N₂S | [2][4] |

| Molecular Weight | 219.09 g/mol | [2][4] |

| Appearance | White solid or powder | [2] |

| Melting Point | 218-219 °C | [2] |

| Solubility | Insoluble in water | [2] |

Integrated Spectroscopic Workflow

A robust structural confirmation is not achieved by a single technique but by the convergence of evidence from multiple spectroscopic methods. Each technique probes different aspects of the molecular structure, and their combined data provides a comprehensive and self-validating characterization.

Caption: Integrated workflow for the spectroscopic validation of synthesized compounds.[1]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[1] It provides detailed information on the chemical environment, connectivity, and number of chemically distinct protons and carbon atoms.

Expertise & Experience: Causality Behind Experimental Choices

-

Solvent Selection: A deuterated solvent that can dissolve the analyte without contributing interfering signals is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which effectively dissolves the compound, and its ability to engage in hydrogen bonding, which can help in identifying the exchangeable protons of the amino group.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to provide a reference point (0 ppm) for the chemical shift scale, ensuring reproducibility and comparability of data across different instruments.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Internal Standard: Add a small drop of TMS to the solution.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Data Interpretation and Predicted Spectra

¹H NMR (DMSO-d₆, 300 MHz): The structure has two aromatic protons and an amino group.

-

Aromatic Protons (H-4 and H-7): Due to the electron-withdrawing nature of the thiazole ring and the chlorine atoms, the aromatic protons are expected to be deshielded, appearing as singlets in the downfield region (typically δ 7.0-8.0 ppm). The lack of adjacent protons means no splitting (J-coupling) will be observed.

-

Amino Protons (-NH₂): The two protons of the primary amine will appear as a broad singlet. Its chemical shift is variable and depends on concentration and temperature but is typically observed in the δ 7.0-7.5 ppm range in DMSO-d₆. This peak will disappear upon addition of a drop of D₂O to the NMR tube, a key confirmatory test for exchangeable protons.

Table 2: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H-4 | ~7.8 | Singlet | 1H |

| Aromatic H-7 | ~7.6 | Singlet | 1H |

| -NH₂ | ~7.2 (broad) | Singlet | 2H |

¹³C NMR (DMSO-d₆, 75 MHz): The molecule has 7 carbon atoms, all of which are in different chemical environments and should give rise to distinct signals.

-

Aromatic Carbons: The four carbons of the benzene ring (C-4, C-5, C-6, C-7) and the two carbons shared between the rings (C-8, C-9 in IUPAC, but part of the core structure) will have shifts in the aromatic region (δ 110-155 ppm). Carbons bonded to chlorine (C-5, C-6) will be significantly influenced.

-

Thiazole Carbons: The C-2 carbon, bonded to two nitrogen atoms and a sulfur atom, will be highly deshielded and appear far downfield (typically δ > 160 ppm).

Table 3: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~168 |

| C-4 | ~122 |

| C-5 | ~125 |

| C-6 | ~127 |

| C-7 | ~120 |

| C-8 (C-3a) | ~148 |

| C-9 (C-7a) | ~130 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Causality Behind Experimental Choices

-

Sample Preparation: For a solid sample like this compound, the KBr (potassium bromide) pellet method is preferred. This involves grinding the sample with dry KBr and pressing it into a transparent disk. This method minimizes scattering and produces sharp, well-defined absorption bands, providing a clear "fingerprint" of the molecule.

Experimental Protocol: FT-IR (KBr Pellet)

-

Preparation: Grind a small amount (~1 mg) of the sample with ~100 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation and Predicted Spectrum

The FT-IR spectrum will provide clear evidence for the key functional groups.

Table 4: Predicted FT-IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine (-NH₂) | 3450 - 3300 (two bands) | Medium-Strong |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C=N Stretch | Thiazole Ring | 1640 - 1590 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |

| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 | Medium |

| C-Cl Stretch | Aryl Chloride | 1100 - 1000 | Strong |

The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine, corresponding to the asymmetric and symmetric N-H stretching vibrations. The strong absorption from the C=N bond within the thiazole ring and the C-Cl bonds are also key diagnostic features.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, valuable structural information.

Expertise & Experience: Causality Behind Experimental Choices

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for unambiguous determination of the molecular weight.

-

Isotopic Pattern: The presence of two chlorine atoms is a critical structural feature that mass spectrometry can confirm with high confidence. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic isotopic cluster for the molecular ion peak:

-

M⁺ peak (containing two ³⁵Cl): Highest abundance (base peak).

-

(M+2)⁺ peak (one ³⁵Cl, one ³⁷Cl): Approximately 65% of the M⁺ peak intensity.

-

(M+4)⁺ peak (two ³⁷Cl): Approximately 10% of the M⁺ peak intensity. Observing this specific 100:65:10 ratio is definitive proof of the presence of two chlorine atoms.

-

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Data Interpretation and Predicted Spectrum

-

Molecular Ion: The exact mass of C₇H₄Cl₂N₂S is 217.9472. In positive mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed at m/z 218.9545.

-

Isotopic Cluster: The key diagnostic will be the isotopic pattern for the [M+H]⁺ ion.

Table 5: Predicted HRMS Data for [M+H]⁺ Ion Cluster

| Ion | Calculated m/z | Relative Intensity (%) |

| [C₇H₅³⁵Cl₂N₂S]⁺ | 218.9545 | 100 |

| [C₇H₅³⁵Cl³⁷ClN₂S]⁺ | 220.9516 | ~65 |

| [C₇H₅³⁷Cl₂N₂S]⁺ | 222.9486 | ~10 |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for characterizing compounds with conjugated systems, such as the benzothiazole ring.

Experimental Protocol: UV-Vis

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol or methanol.

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.

-

Data Acquisition: Record the absorption spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Data Interpretation and Predicted Spectrum

The fused aromatic system of benzothiazole gives rise to characteristic absorption bands in the UV region. The presence of the amino group (an auxochrome) and chlorine atoms will influence the position and intensity of these bands. Typically, benzothiazole derivatives show two main absorption bands corresponding to π → π* transitions. For this compound, one would expect absorption maxima (λₘₐₓ) in the range of 250-320 nm.

Conclusion: A Self-Validating System

The structural elucidation of this compound is a clear demonstration of the power of an integrated analytical approach. Each spectroscopic technique provides a unique and essential piece of the puzzle:

-

NMR confirms the carbon-hydrogen framework and the connectivity of the two aromatic protons.

-

FT-IR validates the presence of key functional groups, particularly the primary amine and the C-Cl bonds.

-

Mass Spectrometry provides the exact molecular weight and definitively confirms the presence of two chlorine atoms through the characteristic isotopic pattern.

-

UV-Vis characterizes the conjugated electronic system of the molecule.

When the data from these orthogonal techniques are compiled, they form a self-validating and comprehensive dossier that confirms the structure and purity of this compound with the highest degree of scientific confidence. This rigorous characterization is the bedrock upon which further research and development in pharmaceuticals and materials science can be reliably built.

References

-

BenchChem. (n.d.). Validating the synthesis of benzothiazole derivatives through spectroscopic methods. Retrieved from 1]

-

ECHEMI. (n.d.). This compound Formula. Retrieved from 2]

-

Shubham Specialty Products (India) Pvt. Ltd. (n.d.). 2-Amino-5, 6 (6, 7)-Dichlorobenzothiazole. Retrieved from [Link]3]

Sources

Introduction: The Significance of a Versatile Heterocyclic Scaffold

An In-Depth Technical Guide to 2-Amino-5,6-dichlorobenzothiazole (CAS: 24072-75-1)

For Researchers, Scientists, and Drug Development Professionals

This compound is a chlorinated heterocyclic organic compound that has garnered significant attention within medicinal chemistry and materials science.[1] As a derivative of the 2-aminobenzothiazole core, it serves as a crucial building block, or synthon, for the creation of more complex molecules.[1][2] The benzothiazole moiety itself is a privileged scaffold, known to impart a wide range of biological activities to molecules that contain it, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[2][3] The specific inclusion of 5,6-dichloro substituents on the benzene ring modulates the electronic and lipophilic properties of the molecule, offering a unique starting point for synthetic chemists to fine-tune the pharmacological profile of target compounds. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics and functional materials.[4]

Physicochemical and Spectroscopic Properties

The precise characterization of this compound is fundamental for its application in synthesis and research. Its physical properties are well-documented, and its structural features can be confirmed through various spectroscopic techniques.

Physical and Chemical Properties

The key quantitative data for this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 24072-75-1 | [5][6] |

| Molecular Formula | C₇H₄Cl₂N₂S | [5][6] |

| Molecular Weight | 219.09 g/mol | [5][6] |

| Appearance | White to light yellow solid or powder | [7][8][9] |

| Melting Point | 175-180 °C | [5][8] |

| Boiling Point | 379.7 °C at 760 mmHg (Predicted) | [5][8] |

| Density | 1.654 g/cm³ (Predicted) | [5][8] |

| Flash Point | 183.5 °C | [5][9] |

| Water Solubility | <0.1 g/100 mL at 17 °C | [5][8] |

| pKa | 2.79 ± 0.10 (Predicted) | [8] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound after synthesis or before use as a reactant.

-

¹H-NMR (400MHz, CD₃OD): δ 7.89 (s, 1H), 7.55 (s, 1H).[8] This proton NMR data indicates the presence of two distinct protons on the aromatic benzene ring, consistent with the 5,6-dichloro substitution pattern.

-

Mass Spectrometry (LCMS-ESI): m/z 219.0 (M+H)⁺.[8] This confirms the molecular weight of the protonated molecule.

Synthesis and Mechanistic Insight

The synthesis of this compound is most effectively achieved through the oxidative cyclization of a substituted aniline precursor. This approach is favored for its efficiency and atom economy.

Primary Synthetic Pathway: Oxidative Cyclization

The predominant method involves the reaction of 3,4-dichloroaniline with a thiocyanate source, such as ammonium thiocyanate (NH₄SCN), in the presence of an oxidizing agent like bromine.[1] The key mechanistic step is the electrophilic thiocyanation of the aniline at the ortho position relative to the amino group, followed by an intramolecular cyclization to form the thiazole ring.[1] Recent advancements have focused on developing more environmentally friendly and efficient protocols, such as one-pot methods utilizing ionic liquids as both the solvent and catalyst.[4]

Caption: One-pot synthesis workflow for this compound.

Experimental Protocol: One-Pot Synthesis in Ionic Liquid

This protocol is adapted from a patented green chemistry approach that emphasizes efficiency and reduced environmental impact.[4]

-

Reactor Setup: To an acidic ionic liquid (e.g., [HSO₃-bmim]HSO₄) in a suitable reaction vessel, add 3,4-dichloroaniline, ammonium thiocyanate, and N-bromosuccinimide (NBS). The ionic liquid serves as both the reaction medium and a catalyst.[4]

-

Reaction Execution: Heat the mixture to a temperature between 80-110 °C.[4] The causality here is that elevated temperatures are required to overcome the activation energy for both the electrophilic substitution and the subsequent cyclization steps.

-

Monitoring: Track the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material (3,4-dichloroaniline) is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture. The product can be precipitated by adding water and then collected by filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final, high-purity this compound. The ionic liquid can often be recovered and reused, adding to the economic and environmental viability of the process.[4]

-

Characterization: Confirm the identity and purity of the final product using NMR and MS analysis, comparing the results with established data.[8]

Reactivity and Applications in Drug Discovery

The utility of this compound stems from the reactivity of its primary amino group (-NH₂) and the inherent biological relevance of the benzothiazole core. It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and disperse dyes.[1][4][10]

Chemical Reactivity

The exocyclic amino group is nucleophilic and can readily undergo a variety of chemical transformations, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Schiff Base Formation: Condensation with aldehydes or ketones.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing other functional groups or for use in azo coupling reactions to create dyes.[10][11]

These reactions allow for the elaboration of the core structure, enabling chemists to build libraries of compounds for screening in drug discovery programs. For instance, derivatives have been synthesized to act as antifungal and antitumor agents.[2][12][13]

Caption: Reactivity and application pathways of the title compound.

Role in Anticancer and Antifungal Drug Design

The 2-aminobenzothiazole scaffold is a well-established pharmacophore in oncology.[2] It is found in compounds that inhibit a variety of protein kinases, which are critical targets in cancer therapy. The 5,6-dichloro substitution pattern on this specific intermediate can enhance binding affinity to target proteins through halogen bonding or by modifying the molecule's overall physicochemical properties to improve cell permeability and metabolic stability. Similarly, derivatives have shown promising antifungal activity, suggesting its potential as a starting point for developing new treatments for infectious diseases.[13][14]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of this compound are paramount to ensure safety.

Hazard Identification

According to safety data sheets, this compound is classified as harmful and an irritant.[15][16]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16]

-

Personal Protective Equipment:

-

General Hygiene: Do not eat, drink, or smoke when using this product.[15][16]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Some suppliers recommend storage at 2-8°C, protected from light.[8]

Conclusion

This compound (CAS: 24072-75-1) is more than a mere chemical intermediate; it is a strategically functionalized building block that provides a reliable entry point into the synthesis of diverse and biologically active compounds. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an invaluable tool for professionals in drug discovery, medicinal chemistry, and materials science. By understanding its core characteristics and handling requirements, researchers can effectively leverage this scaffold to develop next-generation therapeutics and innovative chemical products.

References

-

Ahmed, R. S., Saad, S., Jasim, H., Al-Khazraji, S. I. C., & Hadda, T. B. (n.d.). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Available at: [Link]

- CN101857579A - A kind of synthetic method of this compound. (n.d.). Google Patents.

-

Ibian. (n.d.). Safety Data Sheet - Benzothiazole. Available at: [Link]

-

Shubham Specialty Products. (n.d.). 2-Amino-5, 6 (6, 7)-Dichlorobenzothiazole | Dyes Intermediate. Available at: [Link]

-

American Elements. (n.d.). 5,6-Dichlorobenzo[d]thiazol-2-amine | CAS 24072-75-1. Available at: [Link]

-

Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available at: [Link]

-

Zhang, Y., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed - NIH. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Saudi Pharmaceutical Journal, 20(4), 335-341. Available at: [Link]

-

MySkinRecipes. (n.d.). 2-AMINO-5,7-DICHLOROBENZOTHIAZOLE. Available at: [Link]

-

ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available at: [Link]

-

Baghdad Science Journal. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available at: [Link]

-

Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Available at: [Link]

Sources

- 1. Buy this compound (EVT-299820) | 24072-75-1 [evitachem.com]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 4. CN101857579A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 5. This compound | 24072-75-1 [chemnet.com]

- 6. scbt.com [scbt.com]